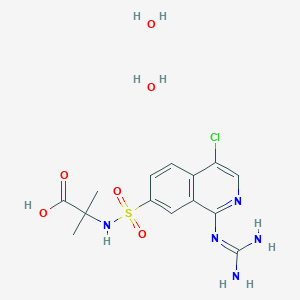
2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UK-371804 二水和物は、ウロキナーゼ型プラスミノーゲンアクチベーター(uPA)の非常に強力で選択的な阻害剤です。 それは、Ki値が10 nMの可逆的基質競合阻害として知られています 。 この化合物は、組織プラスミノーゲンアクチベーター(tPA)、プラスミン、第IXa因子、第Xa因子などの他のプロテアーゼに対して優れた選択性を示しています .
作用機序
UK-371804 二水和物は、ウロキナーゼ型プラスミノーゲンアクチベーター(uPA)を選択的に阻害することによってその効果を発揮します。それはuPAの活性部位に結合し、プラスミノーゲンからプラスミンへの変換を阻止します。 この阻害は、組織リモデリングや癌転移などのプロセスに不可欠な細胞外マトリックスのuPA媒介分解を阻害します .
類似の化合物との比較
類似の化合物
UK-356618: 化学構造は異なるものの、同様の阻害活性を示す別のuPA阻害剤。
UK-5099: 異なる酵素を標的とする化合物ですが、比較可能な選択性と効力を持ちます。
UK-383367: 同様の作用機序を持つ関連する化合物ですが、薬物動態特性が異なります.
独自性
UK-371804 二水和物は、他のプロテアーゼに対するuPAに対する高い選択性と強力な阻害活性によって際立っています。 組織に浸透し、創傷治癒に悪影響を与えることなくuPA活性を阻害する能力は、研究と潜在的な治療的用途の両方で貴重なツールとなっています .
生化学分析
Biochemical Properties
UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) with a Ki value of 10 nM . It exhibits excellent selectivity over tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa .
Cellular Effects
The effects of UK-371804 Dihydrate on cells are primarily mediated through its inhibition of uPA. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UK-371804 Dihydrate exerts its effects at the molecular level through its binding interactions with uPA, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .
Metabolic Pathways
Given its role as a uPA inhibitor, it is likely to interact with enzymes and cofactors involved in the plasminogen activation pathway .
準備方法
合成経路と反応条件
UK-371804 二水和物の合成は、市販の出発物質から始まり、複数の工程を伴います反応条件は通常、有機溶媒、触媒、および特定の温度制御の使用を含み、高収率と純度を保証します .
工業的生産方法
UK-371804 二水和物の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 プロセスは、コスト効率と効率を最適化するために、連続フローリアクターと自動システムを頻繁に用いて、品質と収率の一貫性を維持します .
化学反応の分析
反応の種類
UK-371804 二水和物は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を変更し、その活性を変化させる可能性があります。
還元: この反応は、特定の官能基を還元し、化合物の全体的な構造と機能に影響を与えます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は通常、制御された温度、特定のpHレベル、および不要な副反応を防ぐために不活性雰囲気の使用を含みます .
主要な生成物
これらの反応から生成される主要な生成物は、多くの場合、官能基が修飾されたUK-371804 二水和物の誘導体です。 これらの誘導体は、異なる生物学的活性を持ち、さまざまな研究用途に使用されます .
科学研究への応用
UK-371804 二水和物は、以下を含む幅広い科学研究への応用があります。
化学: uPAの阻害と、さまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: 細胞ベースのアッセイで、細胞の移動や浸潤などの細胞プロセスにおけるuPAの役割を調査するために使用されます。
科学的研究の応用
UK-371804 Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of uPA and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of uPA in cellular processes such as migration and invasion.
Industry: Utilized in the development of new therapeutic agents targeting uPA-related pathways.
類似化合物との比較
Similar Compounds
UK-356618: Another uPA inhibitor with a different chemical structure but similar inhibitory activity.
UK-5099: A compound that targets a different enzyme but has comparable selectivity and potency.
UK-383367: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
UK-371804 Dihydrate stands out due to its high selectivity for uPA over other proteases and its potent inhibitory activity. Its ability to penetrate tissues and inhibit uPA activity without adverse effects on wound healing makes it a valuable tool in both research and potential therapeutic applications .
生物活性
The compound 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate (chemical formula: C14H20ClN5O6S) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Weight : 385.85 g/mol
- Chemical Structure : The compound features a chloroisoquinoline moiety linked to a carbamimidamido group and a sulfonamide, which are known to enhance biological activity through various mechanisms.
-
Enzyme Inhibition :
- The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in various physiological processes including pH regulation and ion transport.
- The chloroisoquinoline component may interact with target proteins involved in cell signaling pathways.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
-
Anticancer Potential :
- There is emerging evidence that compounds with similar structures have shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to confirm these effects for this specific compound.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting carbonic anhydrase | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.
-
Cancer Research :
- In vitro studies have shown that the compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. Further investigations are ongoing to elucidate the specific pathways involved in its anticancer mechanisms.
-
Pharmacokinetics :
- Initial pharmacokinetic studies indicate moderate absorption and distribution characteristics, with potential for oral bioavailability. Detailed studies are necessary to fully understand the metabolism and excretion profiles of the compound.
特性
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPSYSMKMZKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














